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Compound of Interest

Compound Name:
3-Fluoro-4-methylbenzenesulfonyl

chloride

Cat. No.: B1303444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluoro-4-methylbenzenesulfonyl chloride is a key aromatic organosulfur compound that

serves as a vital building block in medicinal chemistry and drug discovery. Its unique

substitution pattern, featuring both fluorine and methyl groups on the benzene ring, imparts

specific electronic and steric properties that are leveraged in the design of targeted

therapeutics. This guide provides a comprehensive overview of its physicochemical properties,

a detailed experimental protocol for its synthesis, and its application in the development of

novel kinase inhibitors.

Physicochemical Properties
The fundamental properties of 3-Fluoro-4-methylbenzenesulfonyl chloride are summarized

in the table below, providing a quick reference for researchers.
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Property Value

Molecular Weight 208.64 g/mol

Molecular Formula C₇H₆ClFO₂S

CAS Number 90260-13-2

Appearance White to pale yellow solid

Melting Point 46-50 °C

Boiling Point >110 °C

InChI Key YDUHIMCRFRIVFI-UHFFFAOYSA-N

SMILES Cc1ccc(cc1F)S(Cl)(=O)=O

Synthesis of 3-Fluoro-4-methylbenzenesulfonyl
Chloride
While specific proprietary methods may exist, a common and effective route for the synthesis of

3-Fluoro-4-methylbenzenesulfonyl chloride involves the diazotization of 3-fluoro-4-

methylaniline followed by a Sandmeyer-type reaction. This method is adaptable in a standard

laboratory setting.

Experimental Protocol: Synthesis via Diazotization and
Chlorosulfonation
Materials:

3-Fluoro-4-methylaniline

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Thionyl Chloride (SOCl₂)

Copper(I) Chloride (CuCl) as a catalyst (optional, but recommended)
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Ice

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Saturated Sodium Bicarbonate (NaHCO₃) solution

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Diazotization:

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping

funnel, dissolve 3-fluoro-4-methylaniline in a mixture of concentrated hydrochloric acid and

water, cooled to 0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline

solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is

indicated by a change in the color of the solution.

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to

ensure full conversion.

Chlorosulfonation (Sandmeyer-type Reaction):

In a separate flask, prepare a solution of thionyl chloride in a suitable solvent like

dichloromethane. If using a catalyst, add a catalytic amount of copper(I) chloride. Cool this

solution to 0-5 °C.

Slowly add the freshly prepared diazonium salt solution to the thionyl chloride solution.

Vigorous gas evolution (N₂ and SO₂) will be observed. Control the rate of addition to

maintain the reaction temperature below 10 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for several hours or until the gas evolution ceases.

Work-up and Purification:
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Carefully pour the reaction mixture onto crushed ice.

Separate the organic layer. Extract the aqueous layer with dichloromethane.

Combine the organic extracts and wash them sequentially with water, saturated sodium

bicarbonate solution (to neutralize any remaining acid), and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude 3-Fluoro-4-
methylbenzenesulfonyl chloride.

The crude product can be further purified by recrystallization from a suitable solvent

system (e.g., hexane/ethyl acetate) or by vacuum distillation.

Application in Drug Development: Synthesis of
GCN2 Inhibitors
3-Fluoro-4-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of potent

and selective inhibitors of General Control Nonderepressible 2 (GCN2), a serine/threonine

kinase involved in amino acid homeostasis and cellular stress responses. GCN2 is a promising

target for cancer therapy. The sulfonyl chloride moiety readily reacts with amines to form stable

sulfonamides, a common scaffold in kinase inhibitors.

The following diagram illustrates the initial step in the synthesis of a GCN2 inhibitor

intermediate, highlighting the role of 3-Fluoro-4-methylbenzenesulfonyl chloride.

3-Fluoro-4-methyl-
benzenesulfonyl chloride

Pyridine (base)
CH₂Cl₂ (solvent)

3-Ethynyl-2,4-difluoroaniline

N-(3-Ethynyl-2,4-difluorophenyl)-3-fluoro-
4-methylbenzenesulfonamide
(GCN2 Inhibitor Intermediate)

Sulfonamide
Formation

Click to download full resolution via product page

Caption: Synthetic pathway for a GCN2 inhibitor intermediate.
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Conclusion
3-Fluoro-4-methylbenzenesulfonyl chloride is a versatile reagent with significant

applications in the synthesis of biologically active molecules, particularly in the field of kinase

inhibitor development. Its straightforward synthesis and reactive sulfonyl chloride group make it

an invaluable tool for medicinal chemists. The information provided in this guide serves as a

foundational resource for researchers and professionals engaged in the design and synthesis

of novel therapeutics.

To cite this document: BenchChem. [In-Depth Technical Guide: 3-Fluoro-4-
methylbenzenesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303444#3-fluoro-4-methylbenzenesulfonyl-chloride-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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